N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide
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Overview
Description
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide is a chemical compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with acetylenic esters under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of sodium hydroxide in a dimethyl sulfoxide (DMSO) medium at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium dichloroisocyanurate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its medicinal properties.
Uniqueness
N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-5-8(14)12-9(7(2)3)10-11-6-15-13-10/h6-7,9H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITRYKQXQNUPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=NOC=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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